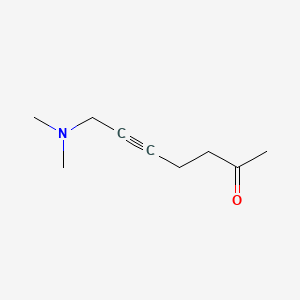![molecular formula C5H10N2O6P2S B10838909 [2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: is a compound that features an imidazole ring, a thioether linkage, and bisphosphonic acid groups. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . Bisphosphonates are a class of compounds known for their ability to inhibit bone resorption, making them useful in treating diseases like osteoporosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The bisphosphonic acid groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the bisphosphonic acid moiety.
Aplicaciones Científicas De Investigación
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, making it a useful ligand in coordination chemistry . The bisphosphonic acid groups can bind to hydroxyapatite in bone, inhibiting bone resorption by osteoclasts . This dual functionality makes the compound versatile in both biological and chemical applications.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar heterocyclic ring structure.
Bisphosphonates: A class of compounds with similar bone resorption inhibition properties.
Thioethers: Compounds with similar sulfur-containing linkages.
Uniqueness
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: is unique due to its combination of an imidazole ring, thioether linkage, and bisphosphonic acid groups. This combination allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H10N2O6P2S |
|---|---|
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
[2-(1H-imidazol-2-ylsulfanyl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C5H10N2O6P2S/c8-14(9,10)4(15(11,12)13)3-16-5-6-1-2-7-5/h1-2,4H,3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
KVMQBCIVXMEYRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)SCC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


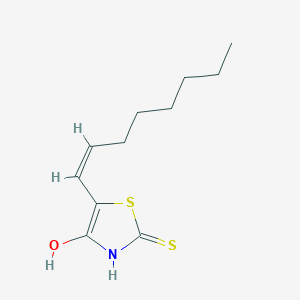
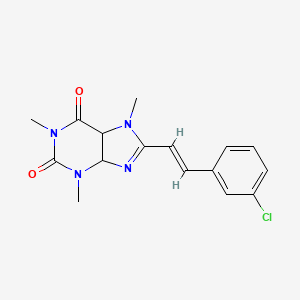
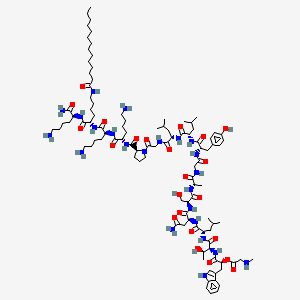
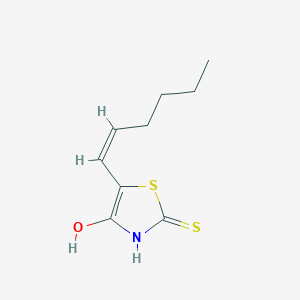

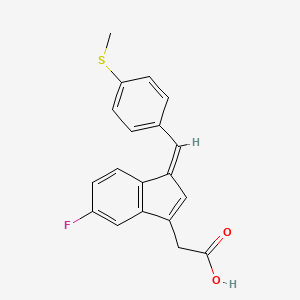
![[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone](/img/structure/B10838843.png)
![[1,4]Thiazepan-(5E)-ylideneamine](/img/structure/B10838845.png)
![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)
![[1,4]Oxazepan-(3E)-ylideneamine](/img/structure/B10838858.png)
![[11C]-DTBZ (PET ligand)](/img/structure/B10838862.png)
![[1-Benzyl-1H-quinolin-(4E)-ylidene]-hexyl-amine](/img/structure/B10838870.png)
![9,20,25-Trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838876.png)
